molecular formula C18H18BrNO4 B11361103 5-bromo-3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11361103
M. Wt: 392.2 g/mol
InChI Key: WJOUYSOELMKEDA-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a brominated indole core and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent with a similar trimethoxyphenyl group.

Uniqueness

What sets 5-BROMO-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of a brominated indole core and a trimethoxyphenyl group, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

5-bromo-3-[(2,4,6-trimethoxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C18H18BrNO4/c1-22-11-7-16(23-2)14(17(8-11)24-3)9-13-12-6-10(19)4-5-15(12)20-18(13)21/h4-8,13H,9H2,1-3H3,(H,20,21)

InChI Key

WJOUYSOELMKEDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC2C3=C(C=CC(=C3)Br)NC2=O)OC

Origin of Product

United States

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